

The Modulatory Effects of MRS2567 on Biological Pathways: A Technical Guide

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Compound of Interest

Compound Name: MRS2567

Cat. No.: B15569453

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Introduction

MRS2567 is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the nucleotide uridine diphosphate (UDP). The P2Y6 receptor is implicated in a diverse array of physiological and pathophysiological processes, including inflammation, immune responses, and neurodegeneration. By blocking the action of UDP at this receptor, **MRS2567** serves as a critical tool for elucidating the intricate signaling cascades governed by P2Y6 and for exploring its therapeutic potential in various disease models. This technical guide provides an in-depth overview of the biological pathways modulated by **MRS2567**, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Target and Mechanism of Action

The primary molecular target of **MRS2567** is the P2Y6 receptor. As a competitive antagonist, **MRS2567** binds to the receptor and prevents its activation by the endogenous agonist UDP. This inhibitory action blocks the initiation of downstream signaling cascades, allowing for the precise investigation of P2Y6-mediated cellular functions.

Quantitative Data: Potency and Selectivity of MRS2567

The efficacy of **MRS2567** as a P2Y6 receptor antagonist has been quantified in various studies. The following table summarizes key inhibitory concentration (IC50) values, which represent the concentration of **MRS2567** required to inhibit 50% of the P2Y6 receptor-mediated response.

Species	Receptor	Assay Type	IC50 (nM)	pIC50	Reference
Human	P2Y6	Calcium Mobilization	126 ± 15	6.9	[1]
Rat	P2Y6	Calcium Mobilization	101 ± 27	7.0	[1]

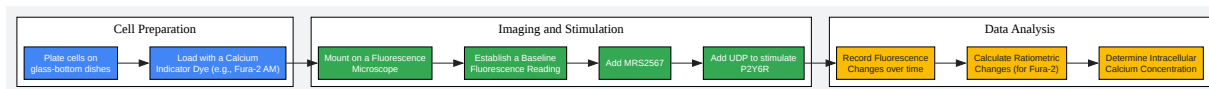
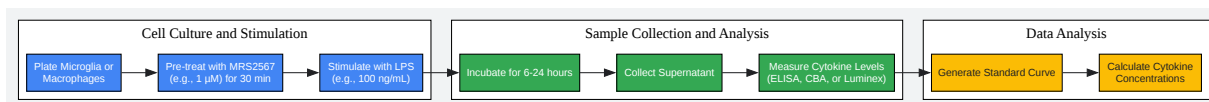
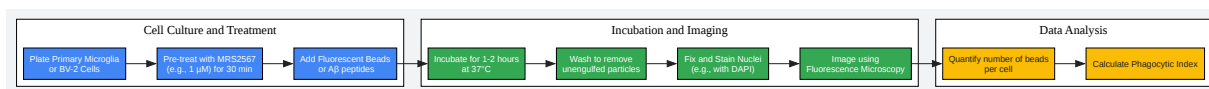
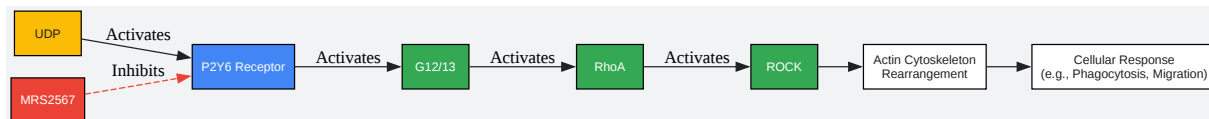
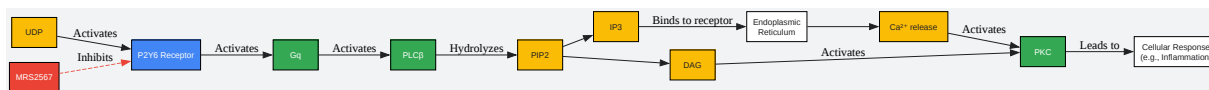
Note: pIC50 is the negative logarithm of the IC50 value, providing another measure of potency.

Biological Pathways Modulated by MRS2567

MRS2567, by antagonizing the P2Y6 receptor, influences a multitude of intracellular signaling pathways. The P2Y6 receptor primarily couples to Gq and G12/13 G proteins, initiating distinct downstream cascades that regulate a wide range of cellular processes.

P2Y6 Receptor-Gq Signaling Pathway

Activation of the Gq protein by the P2Y6 receptor leads to the stimulation of phospholipase C β (PLC β). PLC β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) isoforms, which in turn phosphorylate a variety of downstream targets, leading to cellular responses such as inflammation and cell migration.



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References

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